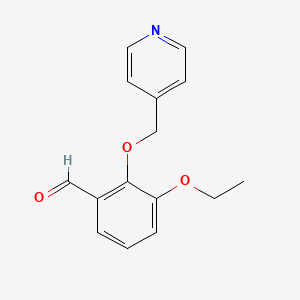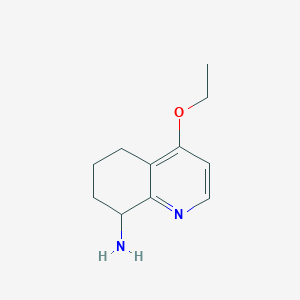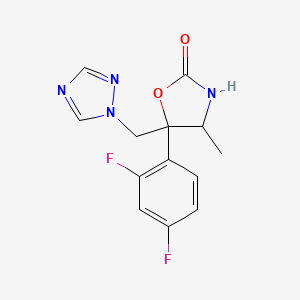
Kanamycin monosulphate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kanamycin, sulfate (1:1), monohydrate is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is commonly used to treat a variety of bacterial infections, particularly those caused by Gram-negative bacteria. The compound is available in several forms, including oral, intravenous, and intramuscular preparations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Kanamycin is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the broth is subjected to various purification steps, including filtration, precipitation, and crystallization, to obtain pure kanamycin sulfate .
Industrial Production Methods: In industrial settings, large-scale fermentation is employed to produce kanamycin. The process involves optimizing the growth conditions of Streptomyces kanamyceticus to maximize yield. The harvested broth undergoes multiple purification steps, including ion-exchange chromatography and solvent extraction, to isolate and purify kanamycin sulfate .
Análisis De Reacciones Químicas
Types of Reactions: Kanamycin undergoes several types of chemical reactions, including:
Oxidation: Kanamycin can be oxidized to form various derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in kanamycin, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various kanamycin derivatives, which may exhibit different levels of antibacterial activity and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Kanamycin, sulfate (1:1), monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Kanamycin is used in molecular biology as a selective agent to isolate and maintain bacterial strains carrying kanamycin resistance genes.
Medicine: It is employed in the treatment of severe bacterial infections, including tuberculosis and infections caused by multidrug-resistant bacteria.
Industry: Kanamycin is used in the production of genetically modified organisms (GMOs) and in the development of new antibiotics
Mecanismo De Acción
Kanamycin exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the decoding site, causing misreading of the mRNA and leading to the incorporation of incorrect amino acids into the growing peptide chain. This results in the production of nonfunctional proteins, ultimately leading to bacterial cell death .
Comparación Con Compuestos Similares
Amikacin: Another aminoglycoside antibiotic with a broader spectrum of activity.
Gentamicin: Widely used aminoglycoside with similar mechanisms of action but different pharmacokinetic properties.
Tobramycin: Used primarily for treating Pseudomonas aeruginosa infections, particularly in cystic fibrosis patients
Uniqueness: Kanamycin is unique in its specific activity against certain Gram-negative bacteria and its use in molecular biology for selecting kanamycin-resistant strains. Its relatively low cost and availability make it a valuable tool in both clinical and research settings .
Propiedades
Fórmula molecular |
C18H40N4O16S |
|---|---|
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid;hydrate |
InChI |
InChI=1S/C18H36N4O11.H2O4S.H2O/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4;/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4);1H2 |
Clave InChI |
VWSPLXPERFFCLK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)



![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)







